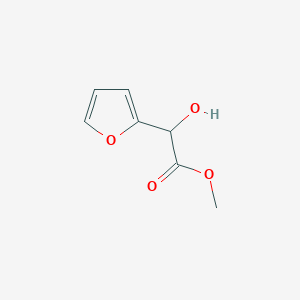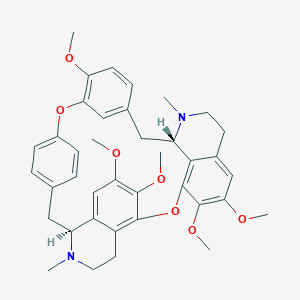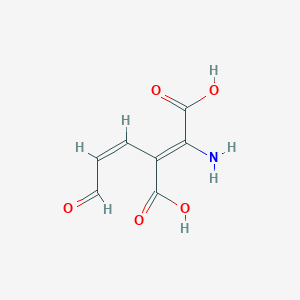![molecular formula C12H12N2O2 B095041 2,3-Dihydro-1H-pyrrolo[2,1-c][1,4]benzodiazepine-5,11(10H,11ah)-dione CAS No. 18877-34-4](/img/structure/B95041.png)
2,3-Dihydro-1H-pyrrolo[2,1-c][1,4]benzodiazepine-5,11(10H,11ah)-dione
Overview
Description
2,3-Dihydro-1H-pyrrolo[2,1-c][1,4]benzodiazepine-5,11(10H,11ah)-dione is a chemical compound with the molecular formula C12H12N2O2 . It features a pyrroline ring fused with a seven-membered diazepine ring .
Molecular Structure Analysis
The compound features a pyrroline ring fused with a seven-membered diazepine ring . The diazepine ring adopts a boat conformation, with the methine C atom as the prow and the two C atoms of the aromatic ring as the stern .Physical And Chemical Properties Analysis
The molecular weight of the compound is 216.24 g/mol . Other physical and chemical properties such as solubility, melting point, and boiling point are not detailed in the available literature.Scientific Research Applications
Chiral Catalysts & Ligands
This compound is used in the field of chiral catalysts and ligands . Chiral catalysts are widely used in the field of synthetic chemistry for the production of enantiomerically pure compounds.
Antiproliferative Activities
Some compounds similar to this have been tested for antiproliferative activities against five human cancer cell lines of gynecological origin . This suggests potential applications in cancer research and treatment.
Antileishmanial Agents
A series of uniquely functionalized derivatives of this compound were synthesized and evaluated for antileishmanial efficacy against visceral leishmaniasis (VL) . This indicates potential use in the development of treatments for parasitic diseases.
Synthesis of New Heterocyclic Systems
The compound has been used in the synthesis of new heterocyclic systems . These new systems could have a variety of applications in different fields of chemistry.
Emission Spectra Studies
Compounds similar to this have been studied for their unique emission spectra when aggregated . This could have applications in the field of material science, particularly in the development of new fluorescent materials.
Synthesis of Bioactive Molecules
The compound and its derivatives have been used in the synthesis of bioactive molecules . These molecules could have a variety of applications in medicinal chemistry and drug discovery.
Mechanism of Action
Target of Action
Similar compounds, known as pyrrolobenzodiazepines (pbds), have been found to interact with dna . They are known for their ability to recognize and bind to the minor groove of DNA .
Mode of Action
Pbds, which share a similar structure, are known to bind to the minor groove of dna . This binding can lead to a cytotoxic effect, which is why PBDs are often researched for their potential as oncological agents .
Biochemical Pathways
It’s worth noting that pbds, due to their dna-binding properties, can potentially affect a wide range of biochemical pathways that involve dna replication and transcription .
Result of Action
Given the dna-binding properties of similar compounds (pbds), it can be inferred that this compound may also have cytotoxic effects .
properties
IUPAC Name |
6a,7,8,9-tetrahydro-5H-pyrrolo[2,1-c][1,4]benzodiazepine-6,11-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c15-11-10-6-3-7-14(10)12(16)8-4-1-2-5-9(8)13-11/h1-2,4-5,10H,3,6-7H2,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXBNEEHQIDLPLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(=O)NC3=CC=CC=C3C(=O)N2C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10338780 | |
| Record name | 2,3-Dihydro-1H-pyrrolo[2,1-c][1,4]benzodiazepine-5,11(10H,11ah)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10338780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
18877-34-4 | |
| Record name | 2,3-Dihydro-1H-pyrrolo[2,1-c][1,4]benzodiazepine-5,11(10H,11ah)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10338780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![1-Naphthalenesulfonic acid, 3-hydroxy-4-[(2-hydroxy-1-naphthalenyl)azo]-7-nitro-](/img/structure/B94975.png)



![[(2R)-2-[(5Z,8Z,11Z,14E)-icosa-5,8,11,14-tetraenoyl]oxy-3-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B94983.png)
![7,7,9,9-Tetramethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B94984.png)
